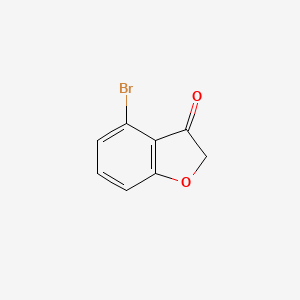

4-Bromobenzofuran-3(2H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGIMSDONVLDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670464 | |

| Record name | 4-Bromo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020966-78-2 | |

| Record name | 4-Bromo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromobenzofuran 3 2h One

Historical Development of Benzofuranone Synthesis

The genesis of benzofuran (B130515) chemistry dates back to the 19th century, with early methods often involving harsh conditions and limited substrate scope. One of the foundational approaches to the broader benzofuran ring system was developed by Perkin, who first synthesized benzofuran from coumarin. jocpr.com Over the decades, synthetic chemists have devised numerous pathways to the benzofuranone core, moving from classical condensation and cyclization reactions to modern transition-metal-catalyzed processes. nih.gov Early methods often involved the treatment of α-haloketones with salicylaldehyde (B1680747) derivatives or the cyclization of hydroxy-substituted acetophenones. nih.gov These foundational techniques paved the way for the more refined and versatile strategies employed today.

Established Synthetic Routes to Benzofuran-3(2H)-ones

Modern organic synthesis provides a diverse toolkit for the construction of the benzofuran-3(2H)-one skeleton. These methods often focus on creating the heterocyclic ring through key bond-forming reactions, including cycloisomerization and lactonization.

Cycloisomerization Approaches (e.g., from o-alkynyl phenols)

A prominent strategy for forming the benzofuranone ring is the cycloisomerization of ortho-alkynyl phenols. researchgate.net This approach leverages the reactivity of the alkyne moiety, which can be activated by a catalyst to undergo nucleophilic attack by the adjacent phenolic hydroxyl group. Gold(I) catalysts are particularly effective in promoting this transformation, activating the alkyne for intramolecular hydroalkoxylation. researchgate.netmorressier.com

Recent studies have demonstrated that the cycloisomerization of o-alkynyl phenol (B47542) to benzofuran-3(2H)-one can be achieved using a gold(I) catalyst in conjunction with Selectfluor. researchgate.net This method is valued for its mild reaction conditions and high chemoselectivity. researchgate.net The reaction proceeds through the activation of the alkyne by the gold catalyst, facilitating the ring-closing attack of the phenol. researchgate.net Dual catalytic systems, such as those combining gold and silver, have also been developed to facilitate a tandem C-H alkynylation and oxy-alkynylation of phenols, providing a direct route to functionalized benzofurans from readily available starting materials. d-nb.info

| Catalyst System | Starting Material | Key Features | Reference |

|---|---|---|---|

| Gold(I) / Selectfluor | o-Alkynyl phenol | Mild conditions, high chemoselectivity. | researchgate.net |

| Gold(I)-NHC Complexes | 2-Alkynylaryl ethers | Migratory cyclization; forms 2,3-disubstituted benzofurans. | rsc.org |

| Platinum Catalysts | o-Alkynylphenyl acetals | Produces 3-(α-alkoxyalkyl)benzofurans. | organic-chemistry.org |

| Gold / Silver Bimetallic | Phenols and alkynylbenziodoxole | One-pot tandem C-H alkynylation/oxy-alkynylation. | d-nb.info |

Lactonization Strategies (e.g., from (ortho-hydroxy)aryl acetic acids)

Lactonization, the intramolecular esterification of a hydroxy-carboxylic acid, represents a direct and classical approach to synthesizing benzofuran-3(2H)-ones. The key precursor for this method is an (ortho-hydroxy)aryl acetic acid. The cyclization is typically promoted by acidic or dehydrating conditions.

One example involves a triflic-acid-mediated reaction that proceeds through protonation, addition of an alkyne, and subsequent oxa-Michael reaction to yield the substituted benzofuranone. nih.gov Another approach utilizes a metal-free tandem Friedel-Crafts/lactonization reaction catalyzed by perchloric acid (HClO4) to construct 3,3-disubstituted benzofuranones from tertiary α-hydroxy acid esters and phenols. organic-chemistry.org Palladium-catalyzed processes have also been developed, where the C-H activation of phenylacetic acids is followed by an intramolecular C-O bond formation to afford the benzofuranone product. organic-chemistry.org

Free Radical Cyclization Cascades for Complex Benzofuran Derivatives

For the construction of more complex molecular architectures containing the benzofuran moiety, free radical cyclization cascades offer a powerful synthetic tool. While less common for the direct synthesis of simple benzofuranones, these methods are invaluable for building polycyclic systems. nih.gov

One reported methodology involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This event initiates a radical cyclization cascade that is followed by an intermolecular radical-radical coupling. nih.gov This strategy enables the expedient synthesis of a variety of complex polycyclic benzofurylethylamine derivatives that would be challenging to prepare using conventional methods. nih.gov

Palladium(II)-Catalyzed Direct C-H Arylation for Fused Heterocycles

Palladium-catalyzed C-H activation and arylation has become a cornerstone of modern synthetic chemistry for constructing C-C bonds. nih.govnih.gov This strategy is highly effective for modifying heterocyclic compounds and can be applied to the synthesis of fused ring systems. nih.govrsc.org The direct arylation of the benzofuran core, typically at the C2 position, has been extensively studied using various aryl donors like aryl halides, boronic acids, and triarylantimony difluorides. nih.govresearchgate.netjst.go.jp

While often used to append aryl groups to a pre-formed benzofuran, palladium catalysis can also be integral to the ring-forming step itself. For instance, palladium-catalyzed intramolecular C-O bond formation via C-H activation of phenylacetic acids directly yields the benzofuranone skeleton. organic-chemistry.org This approach highlights the versatility of palladium catalysis in both the construction and functionalization of heterocyclic systems.

Specific Synthetic Approaches to Brominated Benzofuranone Frameworks

The synthesis of halogenated benzofuranones, such as 4-Bromobenzofuran-3(2H)-one, can be achieved either by direct bromination of the benzofuranone scaffold or by employing brominated starting materials in one of the established cyclization strategies.

Direct bromination of a pre-existing benzofuran or benzofuranone derivative is a common approach. Reagents such as N-Bromosuccinimide (NBS) or elemental bromine (Br2) are frequently used for this purpose. nih.gov The reaction of an appropriate benzofuran derivative with NBS in a solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide, can introduce a bromine atom onto the aromatic ring. nih.gov Alternatively, a solution of bromine in a solvent such as chloroform (B151607) or acetic acid can be used to achieve electrophilic aromatic substitution on the benzene (B151609) ring of the benzofuranone system. nih.gov For example, the synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has been successfully achieved using bromine. nih.gov

Another strategy involves using a brominated precursor. For example, a 5-bromo-substituted spiro[benzofuran-2,2'-inden]-3-yl)-carbamate has been synthesized, demonstrating that the benzofuranone ring can be formed from starting materials already containing a bromine atom. mdpi.com This preserves the position of the halogen throughout the synthetic sequence.

| Method | Reagent/Precursor | Product Example | Reference |

|---|---|---|---|

| Direct Bromination | N-Bromosuccinimide (NBS) / Benzoyl peroxide | Brominated benzofuran derivatives | nih.gov |

| Direct Bromination | Bromine (Br₂) in Chloroform | Brominated benzofuran derivatives | nih.gov |

| Synthesis from Brominated Precursor | ortho-Hydroxy α-aminosulfone with bromine on the aromatic ring | tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate | mdpi.com |

Strategies for Introducing Bromine into the Benzofuranone Core

The introduction of a bromine atom onto the benzofuranone scaffold is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the benzofuran-3(2H)-one system. The benzene ring is activated by the ether oxygen at position 1, which is an ortho-, para-director. Conversely, the carbonyl group at position 3 is deactivating and a meta-director. The interplay of these directing effects influences the position of bromination.

Direct bromination of the parent benzofuran-3(2H)-one would likely lead to a mixture of products, with substitution occurring at positions activated by the ether oxygen (positions 4, 6) and meta to the carbonyl group (position 6). Therefore, achieving selective bromination at the 4-position requires careful control of reaction conditions or the use of specific brominating agents that can favor this outcome.

Common brominating agents used in such transformations include:

N-Bromosuccinimide (NBS): Often used for benzylic or allylic bromination, NBS in the presence of an acid catalyst can also be employed for aromatic bromination.

Molecular Bromine (Br₂): In the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃, Br₂ is a potent electrophile for aromatic bromination.

The choice of solvent can also play a critical role in directing the regioselectivity of the bromination reaction.

Regioselective Bromination Techniques for Benzofuranone Synthesis

Achieving regioselective bromination at the 4-position of the benzofuranone core is a significant synthetic challenge. One effective strategy to overcome this is to start with a precursor that already contains the bromine atom in the correct position. For instance, the synthesis can commence from a 2-bromo-6-substituted phenol derivative, which then undergoes cyclization to form the desired 4-bromobenzofuranone.

Another advanced technique involves directed ortho-metalation. In this approach, a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to a specific ortho position. Subsequent quenching with an electrophilic bromine source installs the bromine atom with high regioselectivity. While not directly reported for this compound, this methodology has been successfully applied to the synthesis of 4-halobenzo[b]furans from O-aryl carbamates. nih.gov

Novel and Emerging Synthetic Methodologies Applicable to this compound

Modern organic synthesis has seen the development of several novel methodologies that can be applied to the construction of complex heterocyclic systems like this compound. These methods often offer advantages in terms of efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Syntheses (e.g., Gold(I), Copper, Nickel)

Transition metal catalysis has become a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Gold(I)-Catalyzed Synthesis: Gold catalysts have shown remarkable utility in the cycloisomerization of o-alkynyl phenols to form benzofuran-3(2H)-ones. researchgate.netchemistryviews.org This approach could be adapted for the synthesis of this compound by starting with an appropriately substituted 2-alkynyl-3-bromophenol.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions, such as the intramolecular cyclization of o-halophenols with terminal alkynes (Sonogashira coupling followed by cyclization), are a well-established route to benzofurans. nih.gov A one-pot, three-component synthesis of benzofuran derivatives using a copper iodide catalyst has been reported, which could potentially be adapted for the synthesis of the target molecule by using a brominated salicylaldehyde derivative. nih.gov

Nickel-Catalyzed Synthesis: Nickel catalysts are increasingly used for cross-coupling reactions. A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones has been developed for the synthesis of benzofuran derivatives. nih.gov This strategy could be employed by designing a substrate where an o-haloketone moiety is tethered to a brominated aromatic ring, which upon cyclization would yield the desired product.

A summary of transition metals used in the synthesis of benzofuranone and related scaffolds is presented in the table below.

| Catalyst System | Reaction Type | Applicability to this compound |

| Gold(I) Chloride/Selectfluor | Cycloisomerization | Applicable with 2-alkynyl-3-bromophenol as a starting material. researchgate.netchemistryviews.org |

| Copper(I) Iodide | Multicomponent Reaction | Potentially applicable using a brominated salicylaldehyde. nih.gov |

| Nickel Catalysts | Intramolecular Cyclization | Applicable with a suitably designed brominated o-haloketone precursor. nih.gov |

| Rhodium(III) Catalysts | C-H/C-C Bond Activation | A three-component synthesis of benzofuran-3(2H)-ones has been developed. researchgate.net |

One-Pot Domino Syntheses

One-pot domino reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. The synthesis of benzofuran-3(2H)-ones can be achieved through such cascade reactions. For instance, a three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters has been developed via a Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation. researchgate.net The application of this method to a brominated salicylaldehyde could provide a direct route to this compound.

Another example is the one-pot synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions, which could be adapted for the synthesis of the target molecule. nih.gov

Ultrasonic-Assisted Synthetic Approaches for Benzofuran Scaffolds

The use of ultrasonic irradiation in organic synthesis has gained traction as a green chemistry tool that can accelerate reaction rates, improve yields, and often allow for milder reaction conditions. Several syntheses of benzofuran derivatives have been successfully carried out under ultrasonic conditions.

For example, a one-pot synthesis of 2-substituted benzofurans has been developed involving a sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond formation under ultrasound irradiation. nih.govresearchgate.net Furthermore, the synthesis of bromobenzofuran-oxadiazole hybrids has been achieved using an ultrasonic-assisted approach, demonstrating the compatibility of this technique with brominated precursors. mdpi.com A facile ultrasonic-assisted synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones has also been reported. nih.gov

| Method | Key Features | Relevance to this compound |

| Sequential Coupling/Cyclization | One-pot, reduced reaction times. nih.govresearchgate.net | Applicable to the synthesis of the core benzofuranone structure. |

| Synthesis of Bromobenzofuran-oxadiazoles | Demonstrates compatibility with brominated scaffolds. mdpi.com | Suggests that ultrasonic methods can be used with brominated starting materials. |

| Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | Efficient synthesis of related benzofuranone derivatives. nih.gov | Provides a precedent for the ultrasonic synthesis of the benzofuranone core. |

Green Chemistry Approaches in Benzofuranone Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzofuranone synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis is a key green technology that can significantly reduce reaction times and improve energy efficiency. A microwave-assisted method for the synthesis of benzofuran-3(2H)-ones has been developed, offering a rapid and facile route to these compounds. nih.gov This method could be applied to brominated substrates to produce this compound.

Furthermore, the development of catalyst-free and solvent-free reaction conditions aligns with the principles of green chemistry. While specific examples for this compound are not prevalent, the general trend in heterocyclic synthesis is moving towards these more sustainable practices. For instance, a greener approach for the synthesis of benzofuran derivatives using microwave irradiation has been described. researchgate.net

Synthetic Challenges and Optimization for this compound Production

The primary routes to benzofuran-3(2H)-ones often involve the intramolecular cyclization of appropriately substituted precursors, such as α-phenoxyacetic acids or their derivatives. The presence of a bromine substituent on the aromatic ring can influence the electronic properties of the substrate, thereby affecting the efficiency and outcome of the cyclization step.

Yield Enhancement and Side Reaction Minimization

A significant challenge in the synthesis of this compound is achieving high yields while minimizing the formation of unwanted side products. The starting materials for such a synthesis would typically involve a 2,5-dibromophenol (B1293422) derivative which undergoes etherification followed by an intramolecular Friedel-Crafts type cyclization.

Key Optimization Strategies:

Catalyst Selection: The choice of catalyst for the cyclization is critical. While strong acids like polyphosphoric acid (PPA) or Eaton's reagent can promote the reaction, they can also lead to undesired side reactions such as intermolecular condensation or rearrangement, particularly with the activated (or deactivated) brominated ring system. The use of milder Lewis acids or solid-supported acid catalysts can be explored to enhance selectivity and yield.

Reaction Conditions: Optimization of reaction temperature and time is crucial. Higher temperatures may be required to drive the cyclization to completion but can also promote the formation of impurities. A careful balance must be struck to maximize the yield of the desired product.

Starting Material Purity: The purity of the starting materials, particularly the substituted phenol, is paramount. Impurities can interfere with the catalytic cycle and lead to the formation of complex mixtures that are difficult to separate.

Common Side Reactions and Their Minimization:

| Side Reaction | Potential Cause | Minimization Strategy |

| Intermolecular Condensation | High concentration of starting material, highly active catalyst | Use of high dilution conditions, selection of a milder catalyst |

| Rearrangement Products | Strong acid catalysts, high temperatures | Employing milder reaction conditions, exploring alternative catalytic systems |

| Incomplete Cyclization | Insufficient reaction time or temperature, deactivated substrate | Optimization of reaction parameters, use of a more potent catalyst if necessary |

| Debromination | Harsh reaction conditions, presence of reducing agents | Careful control of temperature and reaction time, ensuring an inert atmosphere |

Stereoselective and Enantioselective Synthesis Considerations

For derivatives of this compound that contain a stereocenter, typically at the 2-position, achieving high levels of stereoselectivity is a significant challenge. While the parent this compound is achiral, the introduction of a substituent at the C2 position would generate a chiral center.

The development of enantioselective methods for the synthesis of related benzofuran-3(2H)-ones provides a roadmap for potential strategies. Asymmetric dual-metal relay catalysis, combining a rhodium-catalyzed enantioselective 1,2-addition with a palladium-catalyzed intramolecular C-O coupling, has been shown to be effective for the synthesis of gem-diaryl benzofuran-3(2H)-ones with high enantioselectivity. organic-chemistry.org The application of such a strategy to a substrate designed to yield the 4-bromo analogue would be a promising avenue for research.

Furthermore, the use of chiral N-heterocyclic carbenes (NHCs) as catalysts in intramolecular nucleophilic substitution reactions has been reported for the synthesis of benzofuranones, offering another potential route to enantiomerically enriched products. organic-chemistry.org The compatibility of these catalytic systems with the brominated substrate would need to be investigated.

Scalability of Synthetic Protocols

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound introduces a new set of challenges.

Key Scalability Considerations:

Reagent Cost and Availability: The cost and availability of starting materials and catalysts are major factors in the scalability of a synthetic route. For instance, while sophisticated chiral ligands and metal catalysts can provide excellent stereoselectivity, their cost may be prohibitive for large-scale production.

Reaction Safety and Exotherms: Intramolecular cyclizations, particularly those employing strong acids, can be highly exothermic. Careful monitoring and control of the reaction temperature are essential to prevent runaway reactions on a large scale.

Work-up and Purification: The purification of the final product can be a significant bottleneck in a scalable process. The development of a robust purification method, such as crystallization or distillation, is crucial to obtain the desired product in high purity without resorting to chromatography, which is often not feasible on an industrial scale.

Waste Management: Large-scale syntheses generate significant amounts of waste. The development of environmentally benign processes that minimize waste and utilize recyclable catalysts is an important consideration for sustainable manufacturing.

Mechanistic Investigations of Reactions Involving 4 Bromobenzofuran 3 2h One

Elucidation of Reaction Pathways for 4-Bromobenzofuran-3(2H)-one Formation

The synthesis of the benzofuran-3(2H)-one core can be achieved through several strategies, primarily involving the intramolecular cyclization of a suitably substituted precursor. While specific literature detailing the synthesis of the 4-bromo derivative is scarce, mechanistic pathways can be hypothesized based on established reactions for analogous compounds.

Detailed Mechanistic Hypotheses for Key Transformations

A prevalent and classical method for constructing the benzofuranone skeleton is through the intramolecular cyclization of a phenoxyacetic acid derivative. For this compound, a logical precursor would be (2-bromo-6-hydroxyphenyl)acetic acid. The key transformation is an intramolecular Friedel-Crafts-type acylation.

Mechanism: Intramolecular Friedel-Crafts Acylation

Activation of the Carboxylic Acid: The reaction is typically initiated by converting the carboxylic acid into a more reactive acylating agent, such as an acid chloride or by using a strong acid catalyst like polyphosphoric acid (PPA). With PPA, the carbonyl oxygen of the acetic acid moiety is protonated, enhancing the electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution (SEAr): The electron-rich benzene (B151609) ring, activated by the hydroxyl group, attacks the electrophilic carbonyl carbon. The attack occurs at the C-2 position of the benzene ring (ortho to the hydroxyl group and meta to the bromo group), which is sterically accessible and electronically favored. This step forms a six-membered transition state leading to a cyclohexadienone intermediate.

Rearomatization: A base (e.g., water or the conjugate base of the acid catalyst) abstracts a proton from the sp3-hybridized carbon where the acylation occurred. This restores the aromaticity of the benzene ring and forms the five-membered heterocyclic ring, yielding the final this compound product.

Alternative modern synthetic routes for the benzofuranone core have been developed, employing transition-metal catalysis. For instance, rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with other components could potentially be adapted for this synthesis. researchgate.net Similarly, palladium-catalyzed intramolecular C-O coupling reactions represent another plausible, though unconfirmed, pathway for this specific molecule. organic-chemistry.org

Experimental Evidence Supporting Proposed Mechanisms

Direct experimental evidence for the synthesis of this compound is not widely reported in peer-reviewed literature. However, the proposed intramolecular Friedel-Crafts acylation is a well-established and robust method for synthesizing a wide range of analogous benzofuranones. For example, the synthesis of related benzofuran (B130515) precursors often involves a Pechmann condensation followed by a Perkin rearrangement, which relies on similar principles of intramolecular cyclization onto a phenol (B47542) ring. mdpi.com Studies on the synthesis of various substituted benzofurans frequently employ intramolecular cyclization of o-alkynylphenols or related structures, catalyzed by acids or metals, further supporting the general feasibility of forming the heterocyclic ring through the attack of a phenolic oxygen or carbon onto an adjacent side chain. nih.gov

Reactivity Profile of this compound as a Substrate

The reactivity of this compound is dictated by three primary features: the aromatic benzene ring, the ketone functional group within the furanone ring, and the carbon atom alpha to the ketone (C2).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) would occur on the benzene portion of the molecule (positions C5, C6, and C7). The regiochemical outcome is controlled by the directing effects of the three existing substituents: the bromo group at C4, the ring oxygen (an ether), and the carbonyl group at C3.

Ring Oxygen: Acts as a strongly activating, ortho, para-director. It directs electrophiles to the C7 (ortho) and C5 (para) positions.

Bromo Group (C4): Acts as a deactivating, ortho, para-director due to competing inductive withdrawal and resonance donation. It directs electrophiles to the C5 (ortho) position.

Carbonyl Group (C3): Acts as a deactivating, meta-director through inductive and resonance electron withdrawal. It directs electrophiles to the C5 and C7 positions.

The combined influence of these groups strongly favors substitution at the C5 and C7 positions. The C5 position is particularly activated as it is para to the strongly activating oxygen, ortho to the bromo group, and meta to the carbonyl group. The C7 position is also activated, being ortho to the oxygen and meta to the carbonyl. Steric hindrance at C5 from the adjacent bromo group might slightly favor substitution at C7. However, the powerful para-directing effect of the oxygen atom often dominates. Therefore, a mixture of C5 and C7 substituted products is expected, with the major product depending on the specific electrophile and reaction conditions. researchgate.netlibretexts.orgmasterorganicchemistry.com

| Position | Effect of Ring Oxygen | Effect of Bromo Group | Effect of Carbonyl Group | Overall Predicted Reactivity |

|---|---|---|---|---|

| C5 | Activating (para) | Deactivating (ortho) | Deactivating (meta) | Strongly Favored |

| C6 | Neutral (meta) | Neutral (meta) | Neutral (para) | Disfavored |

| C7 | Activating (ortho) | Neutral (para) | Deactivating (meta) | Favored |

Nucleophilic Addition and Substitution Reactions

The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C3). This can lead to a variety of nucleophilic addition products.

Nucleophilic Addition to the Carbonyl Group: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the C3 carbonyl to form tertiary alcohols after acidic workup. Weaker nucleophiles may require acid catalysis to activate the carbonyl group.

A second key aspect of its reactivity involves the C2 position, which is alpha to the carbonyl group. The protons on this carbon are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, including:

Alkylation: Reaction with alkyl halides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. The enantioselective Michael addition of substituted benzofuran-3(2H)-ones to nitroolefins has been reported, highlighting the utility of the enolate in forming new C-C bonds. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr): The replacement of the C4 bromine by a nucleophile is also a possibility. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the carbonyl group is ortho to the bromine, which does provide some activation. Nevertheless, SNAr reactions generally require harsh conditions (high temperature and pressure) or very strong nucleophiles, and this pathway is likely less favorable than reactions at the carbonyl or alpha-carbon.

Radical Reactions and Cycloaddition Pathways

Radical Reactions: While less common, radical pathways can be envisaged. The formation of an enolate at C2 followed by single-electron transfer (SET) to a suitable acceptor could generate a radical at the C2 position. This radical could then participate in intermolecular or intramolecular coupling reactions. Syntheses of related benzofuran structures have been developed using radical-pair Stevens rearrangements or SET processes initiated by heteroatom anions, indicating the accessibility of radical pathways in this heterocyclic system. organic-chemistry.orgnih.govresearchgate.net

Cycloaddition Pathways: this compound itself is not a classic diene or dienophile for thermal cycloadditions like the Diels-Alder reaction. However, related compounds known as aurones (which are 2-benzylidenebenzofuran-3(2H)-ones) are known to participate as dipolarophiles or dienophiles in [3+2] and [4+3] cycloaddition reactions to form complex spirocyclic systems. rsc.org By analogy, it is conceivable that a derivative of this compound, such as one formed by a Knoevenagel condensation at the C2 position, could act as a substrate in similar cycloadditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. For this compound, this reaction provides a powerful route to synthesize 4-arylbenzofuran-3(2H)-ones, which are scaffolds of interest in drug discovery.

The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated palladium(0) complex (e.g., Pd(PPh₃)₂). This step involves the cleavage of the C-Br bond and results in the formation of a square planar palladium(II) intermediate. The palladium center formally changes its oxidation state from 0 to +2.

Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid, Ar-B(OH)₂) is transferred to the palladium(II) complex. This step requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species. The bromide ligand on the palladium is replaced by the aryl group from the boronate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups (the benzofuranone moiety and the newly transferred aryl group) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 4-arylbenzofuran-3(2H)-one product. This step regenerates the active palladium(0) catalyst, which can then enter another catalytic cycle.

The efficiency and outcome of the Suzuki-Miyaura reaction are highly dependent on various factors, including the choice of catalyst, ligand, base, and solvent. For substrates like this compound, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Below is a representative table of conditions that could be applied for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical procedures for similar aryl bromides.

| Entry | Arylboronic Acid (ArB(OH)₂) | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 78 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |

Kinetic and Thermodynamic Studies of this compound Reactivity

While comprehensive kinetic and thermodynamic data specifically for this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for predictions of its reactivity. The reaction rate of the Suzuki-Miyaura coupling is often determined by the oxidative addition step, which is influenced by the electronic properties of the aryl halide.

Kinetic studies on similar aryl bromide systems have shown that the reaction rate typically follows a rate law that is first order in the aryl halide and first order in the palladium catalyst. The rate-determining step can, however, shift depending on the specific reaction conditions and the nature of the reactants.

A hypothetical kinetic data table for the reaction with phenylboronic acid is presented below to illustrate expected trends.

| [this compound] (M) | [Pd(PPh₃)₄] (mol%) | Initial Rate (M/s) | Rate Constant (k) (s⁻¹) |

|---|---|---|---|

| 0.1 | 2 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 0.2 | 2 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 0.1 | 4 | 3.0 x 10⁻⁵ | 3.0 x 10⁻⁴ |

Influence of Bromine Substituent on Reaction Selectivity and Rate

The position and nature of the halogen substituent on the benzofuranone ring have a profound impact on the molecule's reactivity. In this compound, the bromine atom is attached to the benzene ring of the bicyclic system.

Influence on Reaction Rate: The bromine atom is an electron-withdrawing group via induction, which can influence the rate of the oxidative addition step. The C-Br bond in this compound is polarized, making the carbon atom electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst. Compared to an unsubstituted benzofuranone, the presence of the bromine atom is what enables the cross-coupling reaction. The reactivity order for aryl halides in Suzuki-Miyaura coupling is generally I > Br > Cl, reflecting the C-X bond dissociation energies. The C-Br bond is sufficiently reactive under standard palladium catalysis conditions.

The electronic environment of the bromine at the 4-position is influenced by the adjacent fused furanone ring. The carbonyl group at the 3-position is strongly electron-withdrawing, which can further activate the aryl ring towards oxidative addition.

Influence on Selectivity: In terms of selectivity, the bromine at the 4-position directs the cross-coupling to occur exclusively at this site, assuming no other leaving groups are present. This provides excellent regioselectivity for the synthesis of 4-substituted benzofuranones. If other halogens were present on the ring, the selectivity would depend on their relative reactivities (e.g., C-I vs. C-Br bond), allowing for potential sequential cross-coupling reactions. The steric environment around the C4-Br bond is relatively unhindered, which generally allows for efficient access by the palladium catalyst, leading to high reaction efficiency.

A comparative table illustrating the general reactivity trends of different bromobenzofuranone isomers in cross-coupling reactions is shown below.

| Compound | Position of Bromine | Relative Reactivity (Predicted) | Key Influencing Factors |

|---|---|---|---|

| This compound | 4 | High | Electron-withdrawing effect of C=O group; moderate steric hindrance. |

| 5-Bromobenzofuran-3(2H)-one | 5 | Moderate-High | Less direct electronic influence from C=O; low steric hindrance. |

| 6-Bromobenzofuran-3(2H)-one | 6 | Moderate | Electronic effects transmitted through the aromatic system. |

| 7-Bromobenzofuran-3(2H)-one | 7 | High | Proximity to the electron-withdrawing ether oxygen; potential steric hindrance from C=O. |

Advanced Spectroscopic and Structural Characterization of 4 Bromobenzofuran 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Bromobenzofuran-3(2H)-one, both one-dimensional and two-dimensional NMR methods offer profound insights into its molecular architecture.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), is expected to exhibit distinct signals corresponding to the aromatic and methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the anisotropic effects of the benzene (B151609) ring.

The aromatic region would likely display a complex multiplet pattern for the three protons on the benzene ring. The methylene protons (H-2) adjacent to the carbonyl group are anticipated to appear as a singlet further downfield due to the deshielding effect of the C=O group. Based on analogous structures, the expected chemical shifts are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~4.6 | s (singlet) |

| Aromatic-H | ~7.0 - 7.8 | m (multiplet) |

Note: These are predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C-3) will be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbon atom attached to the bromine (C-4) will also have a characteristic chemical shift, influenced by the "heavy atom effect" of bromine, which can cause a shift to a lower frequency than might be expected based on electronegativity alone. niscpr.res.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C-3) | ~195 |

| C-Br (C-4) | ~115 |

| Other Aromatic C | ~110 - 160 |

| CH₂ (C-2) | ~70 |

Note: These are predicted values. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would primarily be used to delineate the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the methylene proton signals to the C-2 carbon and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon (C-3) and the carbons of the furanone ring fusion, by observing their correlations with nearby protons.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For a crystalline compound like this compound, ssNMR could be employed to investigate the presence of different crystalline forms, or polymorphs. Polymorphism can have significant implications for the physical properties of a compound.

Even in the absence of specific data for this compound, the principles of ssNMR for halogenated organic compounds are well-established. nih.gov The technique is sensitive to the local environment of the nuclei, and different polymorphs would give rise to distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly important for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₈H₅BrO₂, the expected monoisotopic mass can be calculated with high accuracy. HRMS analysis would confirm this elemental composition, distinguishing it from other potential structures with the same nominal mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. While a specific HRMS spectrum for this compound is not publicly available, the technique remains a critical tool for its unambiguous identification.

Fragmentation Pathway Analysis (e.g., ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by analyzing their fragmentation patterns in the gas phase. For this compound, the fragmentation pathway under positive-ion ESI-MS/MS conditions can be proposed based on the fundamental principles of mass spectrometry and known fragmentation behaviors of related benzofuran (B130515) structures. bohrium.comnih.govscispace.com

The process typically begins with the protonation of the molecule, most likely at the carbonyl oxygen atom, to form the molecular ion [M+H]⁺. This protonated precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of various product ions. A plausible fragmentation pathway for this compound is outlined below.

One of the primary fragmentation routes involves the neutral loss of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds, from the protonated precursor. nih.gov Another significant fragmentation pathway could be initiated by the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). bohrium.com Subsequent rearrangements and cleavages of the heterocyclic ring can lead to the formation of smaller, stable fragment ions. The study of these fragmentation patterns is crucial for the structural confirmation of the compound and for identifying related structures in complex mixtures. rsc.org

Table 1: Proposed ESI-MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 213/215 [M+H]⁺ | 185/187 | CO | Protonated 4-bromobenzofuran |

| 213/215 [M+H]⁺ | 134 | HBr | C₈H₄O₂ radical cation |

| 185/187 | 106 | Br | Benzofuran cation |

Note: The table presents a hypothetical fragmentation pathway based on established chemical principles, as specific experimental MS/MS data for this compound was not found in the cited literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. nih.gov These methods are complementary and are used to identify functional groups and probe the molecular structure. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. acs.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. researchgate.net For a molecule like this compound, these techniques can confirm the presence of its key structural features.

Vibrational Mode Assignment and Functional Group Identification

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the specific stretching and bending modes of its functional groups. researchgate.net The most prominent bands can be assigned to the carbonyl group, the aromatic ring, the ether linkage, and the carbon-bromine bond.

The carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹, characteristic of a five-membered cyclic ketone. The aromatic C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching modes are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group in the furanone ring is expected just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage typically result in strong bands in the 1000-1300 cm⁻¹ region. Finally, the C-Br stretching vibration is found at lower frequencies, usually below 700 cm⁻¹, in the fingerprint region of the spectrum.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium | Medium |

| C=O Stretch | Ketone | 1700 - 1750 | Strong | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C Stretch (Asymmetric) | Ether | 1200 - 1270 | Strong | Medium |

| C-O-C Stretch (Symmetric) | Ether | 1000 - 1070 | Medium | Weak |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can be a valuable tool for analyzing the conformational isomers of a molecule. The five-membered dihydrofuranone ring in this compound is not planar and can adopt different conformations, such as an envelope or a twisted form. These different conformers, if they coexist in equilibrium, would represent distinct potential energy minima and possess unique sets of vibrational frequencies.

Conformer-specific vibrational spectroscopy could potentially distinguish between these forms. bondxray.org For instance, if multiple conformers are present at room temperature, certain vibrational bands might appear as split peaks or as shoulders on a main peak. By studying the spectra at different temperatures, it may be possible to observe changes in the relative intensities of these bands, which would correspond to shifts in the conformational equilibrium. While the principles of this analysis are well-established, specific studies applying this methodology to this compound are not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying compounds containing chromophores, which are functional groups responsible for light absorption. shimadzu.com The resulting spectrum provides information about the electronic structure of the molecule, especially concerning conjugated π-systems.

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this compound is the benzofuranone system, which comprises a benzene ring conjugated with a carbonyl group. This extended conjugated system gives rise to characteristic electronic transitions. The expected transitions are of two main types: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The n → π* transition involves the promotion of an electron from a non-bonding orbital (specifically, one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions.

The bromine atom attached to the benzene ring acts as an auxochrome, a group that modifies the absorption characteristics of the chromophore. The lone pair electrons on the bromine atom can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift, which moves the absorption maximum (λmax) to a longer wavelength. shimadzu.com

Table 3: Predicted Electronic Transitions for this compound

| Transition | Orbitals Involved | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (Aromatic/C=O) → π* (Aromatic/C=O) | 240 - 280 | High (>10,000) |

X-ray Crystallography of this compound Derivatives

The crystal structure of (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one, a derivative of the parent compound, has been determined. researchgate.net The analysis reveals that the coumaranone (benzofuranone) moiety is nearly coplanar. In the solid state, the crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link molecules into chains. researchgate.net This type of structural information is vital for understanding the solid-state properties of the material and for designing new molecules with specific functionalities.

Table 4: Crystallographic Data for (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₉NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.95 |

| b (Å) | 8.85 |

| c (Å) | 9.05 |

| α (°) | 94.15 |

| β (°) | 99.55 |

| γ (°) | 100.85 |

| Volume (ų) | 605.09 |

| Z | 2 |

Data sourced from Reddy et al. (2011). researchgate.net

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Determination of Solid-State Molecular Structure

No published X-ray crystallography studies for this compound could be located. As a result, critical data including precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional geometry, are not available. This information is essential for a definitive characterization of its solid-state conformation.

Intermolecular Interactions and Crystal Packing

Without crystallographic data, a detailed analysis of the intermolecular forces and crystal packing of this compound cannot be performed. Such an analysis would typically involve the identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the supramolecular assembly of the compound in the solid state. While it can be hypothesized that the bromine atom and the carbonyl group would play significant roles in directing intermolecular interactions, any specific discussion would be purely speculative without experimental evidence.

Elemental Analysis and Purity Assessment

The theoretical elemental composition of this compound, with the chemical formula C₈H₅BrO₂, can be calculated as follows:

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 45.12 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.37 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 37.51 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.02 |

| Total | 213.03 | 100.00 |

However, specific experimental data from elemental analysis of synthesized batches of this compound, which would confirm these theoretical values and establish the purity of the compound, are not reported in the reviewed literature. Purity assessment would typically involve techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, but specific reports detailing these analyses for this compound are not available.

Computational Chemistry and Theoretical Studies of 4 Bromobenzofuran 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in the principles of quantum mechanics, can determine a molecule's stable conformations, electronic structure, and various other physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a molecule like 4-Bromobenzofuran-3(2H)-one, DFT would be employed to find its most stable three-dimensional arrangement, known as the optimized geometry. In related benzofuranone systems, such as khellinone (B1209502) and visnaginone, structural analyses have indicated that the benzofuran (B130515) ring system is largely planar. researchgate.net It is therefore highly probable that the benzofuran core of this compound also adopts a planar or near-planar conformation.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle of Benzofuran Ring | ~0° (near-planar) |

Note: These values are illustrative and based on typical bond lengths and the planarity observed in similar benzofuranone structures.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. While computationally more intensive than DFT, ab initio calculations could be used to refine the understanding of the electronic structure and energies of this compound. These high-accuracy calculations would be particularly useful for benchmarking the results obtained from DFT and for investigating subtle electronic effects that might influence the molecule's reactivity.

Molecular Orbital Analysis (HOMO-LUMO)

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

According to Frontier Molecular Orbital (FMO) theory, the HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO is likely to be centered on the carbonyl group and the aromatic ring, which can accept electron density. The bromine atom at the 4-position would influence the energies of these orbitals. Its electron-withdrawing inductive effect would be expected to lower the energy of both the HOMO and LUMO, while its electron-donating resonance effect would raise the HOMO energy. The net effect on the HOMO-LUMO gap would determine how the bromine substitution modulates the molecule's reactivity compared to the unsubstituted benzofuran-3(2H)-one.

Molecular orbital analysis also helps in understanding intramolecular charge transfer (ICT) characteristics. In this compound, the presence of both electron-donating (the furan (B31954) oxygen and potentially the bromine via resonance) and electron-withdrawing (the carbonyl group) moieties suggests the possibility of ICT upon electronic excitation. Computational studies on related 2-benzylidenebenzofuran-3(2H)-ones have explored their electronic properties, which are influenced by the various substituents on the benzylidene ring. nih.gov Similar analyses for this compound would reveal how the electron density is redistributed upon absorption of light, which is crucial for understanding its photophysical properties.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These energy ranges are estimations based on typical values for similar aromatic ketones and are subject to variation depending on the computational method and basis set used.

Conformational Analysis and Energy Minima Identification

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, known as conformers, and determining their relative energies. For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the puckering of the five-membered furanone ring.

Computational methods can be used to perform a systematic search of the potential energy surface of the molecule to identify all possible conformers and their corresponding energy minima. For the benzofuran-3(2H)-one core, the fused benzene (B151609) ring significantly restricts the conformational freedom. As suggested by studies on related compounds, the benzofuran system is expected to be essentially planar. researchgate.net The primary conformers would likely differ only in the slight puckering of the dihydrofuranone ring. A computational conformational analysis would calculate the energy barrier for the interconversion between any non-planar conformers. However, given the aromaticity of the fused benzene ring, a planar conformation is expected to be the most stable energy minimum.

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of this technique to small heterocyclic compounds is a well-established practice to understand their dynamic behavior. researchgate.netnih.govacs.orgnih.gov MD simulations model the physical movements of atoms and molecules over time, providing a view of the conformational landscape and intermolecular interactions of a compound in a simulated environment, such as in solution or in complex with a biological macromolecule. nih.govacs.orgnih.gov

For a molecule like this compound, an MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms.

Integration of Equations of Motion: Solving Newton's equations of motion to simulate the movement of atoms and the evolution of the system over a specific timescale.

Such simulations could elucidate the flexibility of the furanone ring, the rotational dynamics of substituents, and the nature of interactions with solvent molecules. If studying its potential as a drug candidate, MD simulations could model its binding stability within the active site of a target protein, revealing key interactions and the conformational changes that occur upon binding. mdpi.com This information is invaluable for understanding structure-activity relationships and for the rational design of more potent derivatives.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum chemistry methods are routinely used to predict the spectroscopic parameters of molecules with a high degree of accuracy, aiding in the interpretation of experimental data and the structural elucidation of new compounds. bohrium.comrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often in conjunction with Density Functional Theory (DFT). globalresearchonline.net These calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has become a reliable tool in confirming molecular structures. frontiersin.orggithub.ioresearchgate.net For this compound, theoretical calculations would provide a set of predicted chemical shifts for each unique proton and carbon atom.

Infrared (IR) Spectroscopy: DFT calculations are also highly effective in predicting vibrational frequencies. dtic.milnih.govdtic.mil By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. dtic.mildtic.mil These predicted spectra can be compared with experimental FT-IR data to assign vibrational modes to specific functional groups and motions within the molecule. For this compound, key predicted vibrations would include the C=O stretching of the ketone, C-O-C stretching of the furanone ring, and vibrations associated with the brominated benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.orgarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For this compound, TD-DFT calculations could predict the π→π* and n→π* transitions responsible for its UV-Vis absorption profile.

Below is an interactive table summarizing the kind of data that would be generated from such computational predictions.

| Spectroscopic Parameter | Predicted Value/Range | Computational Method Used |

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 7.0 - 8.0 | GIAO-DFT |

| Methylene (B1212753) Protons (-CH₂-) | 4.5 - 5.0 | GIAO-DFT |

| ¹³C NMR (δ, ppm) | ||

| Carbonyl Carbon (C=O) | 190 - 200 | GIAO-DFT |

| Aromatic Carbons | 110 - 160 | GIAO-DFT |

| Methylene Carbon (-CH₂-) | 70 - 80 | GIAO-DFT |

| IR (cm⁻¹) | ||

| C=O Stretch | ~1720 | DFT (B3LYP) |

| Aromatic C=C Stretch | 1550 - 1600 | DFT (B3LYP) |

| C-O-C Stretch | 1000 - 1100 | DFT (B3LYP) |

| UV-Vis (λmax, nm) | ~250-300 | TD-DFT |

Note: The values in this table are illustrative and represent typical ranges for similar structures. Actual calculated values would depend on the specific level of theory and basis set employed.

Drug-Likeness and Chemoinformatics Analyses

Chemoinformatics and drug-likeness analyses are essential computational tools in the early stages of drug discovery to assess the potential of a compound to be developed into an orally active drug. nih.gov These analyses evaluate physicochemical properties based on the molecular structure. Several studies on benzofuran derivatives have successfully employed these methods to prioritize compounds for further development. nih.govnih.govresearchgate.netjazindia.com

For this compound, these analyses would involve calculating key molecular descriptors and evaluating them against established rules, most notably Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Other important parameters often considered include the Topological Polar Surface Area (TPSA), which is a good indicator of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. In silico tools can rapidly calculate these properties, providing a preliminary assessment of the compound's "drug-likeness." nih.gov

An interactive table with predicted chemoinformatic properties for this compound is presented below.

| Property | Predicted Value | Significance in Drug-Likeness |

| Molecular Formula | C₈H₅BrO₂ | |

| Molecular Weight ( g/mol ) | 213.03 | Complies with Lipinski's Rule (< 500) |

| LogP | ~2.1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability |

| Topological Polar Surface Area (TPSA) (Ų) | ~26.3 | Suggests good cell permeability |

| Number of Rotatable Bonds | 0 | Indicates low conformational flexibility |

Note: The LogP value is an estimation based on computational models.

Based on these in silico predictions, this compound exhibits physicochemical properties that are highly favorable for a potential drug candidate, showing no violations of Lipinski's Rule of Five and possessing a TPSA value consistent with good membrane permeability.

Applications of 4 Bromobenzofuran 3 2h One in Advanced Organic Synthesis

4-Bromobenzofuran-3(2H)-one as a Key Synthetic Intermediate

This compound serves as a pivotal building block in organic synthesis due to its dual reactivity. The furanone ring can undergo various modifications, while the bromo-substituted benzene (B151609) ring is a versatile anchor for carbon-carbon bond-forming reactions. This combination makes it an essential precursor for constructing more elaborate molecular frameworks.

Precursor for Complex Heterocyclic Systems

The benzofuran-3(2H)-one core is a foundational element for the synthesis of more complex, fused heterocyclic systems. nih.gov The inherent reactivity of the carbonyl group and the adjacent methylene (B1212753) (C-2) position allows for condensation and annulation reactions. For instance, reactions with dinucleophiles can lead to the formation of new rings fused to the benzofuran (B130515) scaffold. The bromine atom at the C-4 position can be retained as a functional handle for later-stage modifications or can be transformed to direct the regioselectivity of further synthetic steps, leading to the creation of diverse heterocyclic libraries. nbinno.com The synthesis of various benzofuran derivatives is of significant interest due to their widespread applications in medicinal, agricultural, and synthetic chemistry. nih.gov

Building Block for Natural Product Synthesis

The benzofuran ring system is a common feature in a vast number of natural products, many of which exhibit significant biological and pharmacological activities. nih.govresearchgate.net Natural products containing this scaffold are often pursued as targets for total synthesis due to their therapeutic potential. researchgate.net Compounds like Fumimycin, which has antibiotic properties, contain the benzofuranone core. oregonstate.edu Brominated intermediates, such as this compound, are particularly valuable in this context. nih.gov They serve as programmable building blocks where the bromine atom can be strategically converted into other functional groups or used as a coupling site to append complex side chains, which are crucial steps in the total synthesis of intricate natural products. researchgate.net

Derivatization Strategies for this compound

The structure of this compound offers two primary sites for derivatization: the benzene ring, activated by the bromine atom, and the furanone ring, with reactive centers at the C-2 and C-3 positions.

Functionalization at the Benzene Ring

The bromine atom at the C-4 position is a key feature for functionalization, making the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nbinno.comyoutube.com By employing reactions such as the Suzuki, Heck, and Sonogashira couplings, a wide variety of substituents (aryl, alkyl, alkynyl, etc.) can be introduced at the C-4 position. nbinno.comyoutube.com This strategy allows for the systematic modification of the molecule's steric and electronic properties, which is a common approach in structure-activity relationship (SAR) studies for drug discovery. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C-4 Substituent |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl or Vinyl Group |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl Group |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl Group |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | Amino Group |

Modifications at the Furanone Ring (e.g., C-2, C-3 positions)

The furanone ring of this compound contains a reactive carbonyl group at C-3 and an adjacent methylene group at C-2, both of which are amenable to a range of chemical modifications. The C-2 position is particularly notable as its functionalization can lead to the creation of a quaternary carbon center, a structural motif of significant interest in medicinal chemistry. acs.org

Alkylation and Arylation at C-2: The protons on the C-2 methylene are acidic and can be removed by a suitable base to generate an enolate. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aryl halides) to install substituents at the C-2 position. This approach is instrumental in synthesizing 2,2-disubstituted benzofuran-3(2H)-ones. researchgate.net

Condensation Reactions at C-2: The active methylene group at C-2 can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. For example, solventless condensation with α,β-dicarbonyl compounds under microwave irradiation using clay as a catalyst can produce novel acyl-aurones. mdpi.com

Reactions at the C-3 Carbonyl: The carbonyl group at the C-3 position can undergo standard ketone chemistry. It can be reduced to a hydroxyl group, which can then be further functionalized or eliminated. It can also serve as an electrophilic site for the addition of organometallic reagents like Grignard or organolithium reagents to generate tertiary alcohols.

| Position | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| C-2 | Alkylation | Base (e.g., LiHMDS), Alkyl Halide (R-X) | Introduction of alkyl group(s) at C-2 |

| C-2 | Knoevenagel Condensation | Aldehyde/Ketone, Acidic/Basic Catalyst | Formation of an exocyclic double bond |

| C-3 | Reduction | Reducing Agent (e.g., NaBH₄) | Conversion of carbonyl to hydroxyl group |

| C-3 | Grignard Addition | Organomagnesium Halide (R-MgBr) | Formation of a tertiary alcohol |

Catalytic Transformations Involving this compound

Transition-metal catalysis is a powerful tool for the synthesis and functionalization of benzofuran-3(2H)-one scaffolds. nih.gov While the bromine atom at C-4 is a handle for palladium-catalyzed cross-coupling, the core ring system itself can participate in various catalytic transformations, often mediated by rhodium, palladium, and copper. organic-chemistry.orgacs.org

Rhodium-catalyzed reactions have been developed for the synthesis of benzofuran-3(2H)-one scaffolds featuring a quaternary center at the C-2 position. acs.orgorganic-chemistry.org For example, a relay catalysis system involving both Rhodium and Cobalt has been used for the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids to construct these valuable structures. acs.org Furthermore, Rh(III)-catalyzed three-component reactions of salicylaldehydes, cyclopropanols, and alcohols enable the synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net

Palladium catalysis is not limited to reactions at the C-4 bromine. It has also been employed in the oxidative dimerization of 3-alkylbenzofurans, leading to the formation of [2,3′-bibenzofuran]-2′(3′H)-ones, which involves creating a quaternary center. Dual-metal relay catalysis, combining rhodium and palladium, has been used for the enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon. organic-chemistry.org These advanced catalytic methods highlight the utility of the benzofuran-3(2H)-one core in constructing complex and stereochemically rich molecules.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of the bromine atom on the electron-rich benzofuran scaffold makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds, coupling an organohalide with an organoboron compound. libretexts.org this compound can readily participate in Suzuki reactions with a wide array of aryl, heteroaryl, or vinyl boronic acids and esters. fishersci.co.ukyoutube.com These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine (B1218219) ligand and a base. harvard.edu The reaction allows for the introduction of diverse substituents at the 4-position of the benzofuranone core, enabling the synthesis of complex biaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound This table presents illustrative examples of typical Suzuki-Miyaura coupling reactions.

| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 4-Phenylbenzofuran-3(2H)-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ | Dioxane | 100 | 4-(4-Methoxyphenyl)benzofuran-3(2H)-one |

| Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₂CO₃ | THF/H₂O | 80 | 4-(Pyridin-3-yl)benzofuran-3(2H)-one |

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org this compound can be coupled with various activated and unactivated alkenes, such as acrylates, styrenes, and simple olefins. The reaction is catalyzed by a palladium source and typically requires a base to neutralize the hydrogen halide generated during the catalytic cycle. This methodology provides a direct route to 4-alkenyl-substituted benzofuran-3(2H)-ones.

Table 2: Illustrative Heck Reactions with this compound This table shows potential Heck reaction pairings for the target compound.

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|